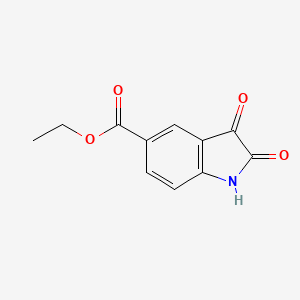

Ethyl 2,3-dioxoindoline-5-carboxylate

説明

Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 and is typically in solid form .

Molecular Structure Analysis

The InChI code for Ethyl 2,3-dioxoindoline-5-carboxylate is 1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

Ethyl 2,3-dioxoindoline-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.2 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Functionalization

Ethyl 2,3-dioxoindoline-5-carboxylate has been utilized in various synthetic pathways. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines. These compounds are produced with excellent yields and complete regioselectivity, showcasing the versatility of ethyl 2,3-dioxoindoline-5-carboxylate in synthesis processes (Zhu, Lan, & Kwon, 2003).

Optical and Material Applications

Novel derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been synthesized and used in material sciences. For instance, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was prepared and used to create thin films. These films exhibit remarkable optical behavior, making the material suitable for manufacturing organic photodiodes, highlighting the potential of ethyl 2,3-dioxoindoline-5-carboxylate derivatives in advanced optical applications (Elkanzi et al., 2020).

Biological and Medicinal Research

While avoiding details on drug usage and side effects, it's worth noting that ethyl 2,3-dioxoindoline-5-carboxylate derivatives have been investigated for their biological activity. For instance, a series of new compounds derived from ethyl 2,3-dioxoindoline-5-carboxylate showed promising antimicrobial activity against various bacteria, suggesting potential medicinal applications in treating infectious diseases (Akhaja & Raval, 2013).

Corrosion Inhibition

In the industrial sector, derivatives of ethyl 2,3-dioxoindoline-5-carboxylate have been used as corrosion inhibitors for mild steel, particularly in the industrial pickling process. These inhibitors show high efficiency, with studies indicating up to 98.8% efficiency at certain concentrations, suggesting their significant potential in industrial applications (Dohare et al., 2017).

将来の方向性

特性

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJCPTYHCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxoindoline-5-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)